molecular formula C15H14N2O B050656 Semaxanib CAS No. 194413-58-6

Semaxanib

Cat. No.: B050656
CAS No.: 194413-58-6
M. Wt: 238.28 g/mol
InChI Key: WUWDLXZGHZSWQZ-WQLSENKSSA-N
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Description

Semaxanib, also known as SU5416, is a synthetic inhibitor of the vascular endothelial growth factor receptor tyrosine kinase. It was designed by SUGEN as a potential cancer therapeutic. This compound is known for its potent and selective inhibition of the Flk-1/KDR vascular endothelial growth factor receptor tyrosine kinase, which plays a crucial role in angiogenesis, the process of new blood vessel formation .

Scientific Research Applications

    Chemistry: It is used as a model compound to study the inhibition of tyrosine kinases.

    Biology: Semaxanib is used to investigate the role of vascular endothelial growth factor in angiogenesis.

    Medicine: It has been explored as a therapeutic agent for treating cancers by inhibiting angiogenesis.

    Industry: This compound is used in the development of new antiangiogenic drugs

Mechanism of Action

Target of Action

Semaxanib is a potent and selective synthetic inhibitor of the Flk-1/KDR vascular endothelial growth factor (VEGF) receptor tyrosine kinase . VEGF receptors play a fundamental role in the growth and differentiation of vascular and lymphatic endothelial cells .

Mode of Action

This compound targets the VEGF pathway, demonstrating antiangiogenic potential in both in vivo and in vitro studies . By inhibiting the VEGF receptor tyrosine kinase, this compound disrupts the signaling process that promotes angiogenesis, a critical process in tumor growth and metastasis .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the VEGF signaling pathway . By inhibiting the VEGF receptor, this compound disrupts the normal functioning of this pathway, leading to reduced angiogenesis. This can result in decreased nutrient supply to tumors, potentially inhibiting their growth and spread .

Pharmacokinetics

Studies suggest that the levels of this compound detected in patient serum exceeded those predicted to be necessary to achieve an anti-angiogenesis effect based on preclinical animal studies .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of angiogenesis. By blocking the VEGF receptor, this compound can reduce the growth of new blood vessels, a process critical to tumor growth and metastasis . This can potentially lead to the inhibition of tumor growth and spread .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the drug’s lipophilicity and solubility in water can impact its absorption and bioavailability . This compound has been described as a lipophilic inhibitor with low solubility in water, which is sufficient for fast absorption .

Safety and Hazards

Semaxanib is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Chemical Reactions Analysis

Semaxanib undergoes various chemical reactions, including:

Comparison with Similar Compounds

Semaxanib is compared with other tyrosine kinase inhibitors such as sunitinib, sorafenib, and vatalanib. While all these compounds inhibit the vascular endothelial growth factor receptor, this compound is unique in its specific inhibition of the Flk-1/KDR receptor. Additionally, this compound has the lowest lipophilicity among these inhibitors, making it distinct in terms of its physicochemical properties .

Similar Compounds

  • Sunitinib
  • Sorafenib
  • Vatalanib
  • Vandetanib
  • AEE 788
  • CP-547632

Properties

IUPAC Name

(3Z)-3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c1-9-7-10(2)16-14(9)8-12-11-5-3-4-6-13(11)17-15(12)18/h3-8,16H,1-2H3,(H,17,18)/b12-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUWDLXZGHZSWQZ-WQLSENKSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1)C=C2C3=CC=CC=C3NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1)/C=C\2/C3=CC=CC=C3NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801025708
Record name Semaxanib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801025708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194413-58-6, 204005-46-9
Record name Semaxanib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=194413-58-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Semaxanib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194413586
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Semaxinib
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0204005469
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Semaxanib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06436
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Semaxanib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801025708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SU 5416
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name SEMAXANIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71IA9S35AJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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